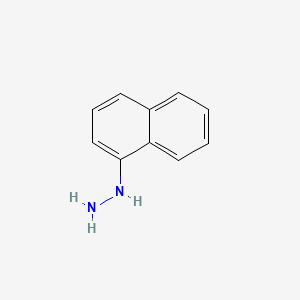

1-Naphthylhydrazine

Description

Historical Context and Significance in Organic Chemistry

A significant advancement in its synthesis was the development of a one-step method using 1-naphthol (B170400) and hydrazine (B178648) hydrate (B1144303). google.comgoogle.com This improved process offers higher yields, lower costs, and avoids the use of hazardous reagents and harsh reaction conditions, making 1-naphthylhydrazine more accessible for research and industrial applications. google.com The compound's importance in organic chemistry stems from its reactive hydrazine group, which readily participates in reactions to form new carbon-nitrogen bonds, a fundamental transformation in the synthesis of a vast array of organic molecules. xindaobiotech.com

Role as a Synthetic Precursor in Advanced Materials and Bioactive Compounds

The utility of this compound extends far beyond its historical use in the dye industry. It serves as a versatile precursor in the synthesis of a wide range of advanced materials and bioactive compounds. xindaobiotech.comguidechem.com Its ability to react with carbonyl compounds to form stable hydrazones is a key feature, enabling its use as a derivatizing agent in analytical chemistry for the detection and quantification of aldehydes and ketones. ontosight.aiontosight.ai

In the realm of materials science, this compound and its derivatives are explored for their potential in creating novel materials. For instance, it has been used as a matrix in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry for the analysis of small molecules like glucose and amino acids. matilda.scienceacs.orgnih.gov This highlights its role in the development of new analytical techniques.

Furthermore, the hydrazine moiety in this compound is a key component in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. clockss.org Research has shown that derivatives of this compound exhibit a range of biological activities, including potential anticancer and antimicrobial properties. guidechem.com It is a building block for pharmaceutical scaffolds and has been used in the synthesis of binuclear ruthenium(II) complexes that show promise as anticancer agents. vulcanchem.commdpi.com The synthesis of unsymmetric 1,1'-biaryl-2,2'-diamines, which are valuable ligands in asymmetric catalysis, can also be achieved using this compound derivatives. ccspublishing.org.cn

Scope of Current Academic Inquiry into this compound Chemistry

Contemporary research continues to uncover new applications and properties of this compound and its derivatives. Current academic inquiry is focused on several key areas:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking more efficient, environmentally friendly, and cost-effective methods for the synthesis of this compound and its derivatives. google.comroyalsocietypublishing.orgnih.gov This includes catalyst-free reaction protocols and the use of greener solvents. royalsocietypublishing.org

Synthesis of Bioactive Molecules: A significant area of research involves the use of this compound as a starting material for the synthesis of new bioactive compounds with potential therapeutic applications. ffhdj.comnih.gov This includes the development of novel anticancer, antimicrobial, and enzyme-inhibiting agents. guidechem.commdpi.com

Advanced Materials and Catalysis: The unique electronic and structural properties of this compound-containing compounds are being harnessed to create advanced materials. This includes their use in coordination chemistry to form metal complexes with interesting catalytic and photophysical properties. vulcanchem.commdpi.commdpi.com

Analytical Applications: The reactivity of the hydrazine group continues to be exploited in the development of new analytical methods. This includes its use as a derivatizing agent for sensitive detection of various analytes and as a matrix in mass spectrometry. matilda.scienceacs.org

The ongoing exploration of this compound chemistry promises to yield further innovations in medicine, materials science, and analytical chemistry.

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCIOBSQHJYVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176957 | |

| Record name | Hydrazine, 1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-55-2 | |

| Record name | 1-Naphthylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1-naphthalenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Naphthylhydrazine

Established Synthetic Routes to 1-Naphthylhydrazine

Multi-Step Synthesis Approaches Involving Diazotization and Reduction

A classical and widely documented method for preparing this compound involves a two-step process: the diazotization of 1-naphthylamine (B1663977) followed by a reduction step. google.comvulcanchem.com This synthetic route begins with the reaction of 1-naphthylamine with sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid, at low temperatures (around 0°C) to form the corresponding diazonium salt. vulcanchem.com This intermediate is generally unstable and is used immediately in the subsequent reduction step. nih.gov

The reduction of the diazonium salt to yield this compound can be accomplished using various reducing agents. google.comvulcanchem.com Tin(II) chloride is a commonly employed reagent for this transformation. vulcanchem.com However, this traditional method has several drawbacks. The diazotization step requires strict temperature control and can be complex to handle, and the use of certain reducing agents like iron powder can lead to significant waste and environmental pollution. google.com Furthermore, the starting material, 1-naphthylamine, is a potent carcinogen, posing significant health risks. google.com

Table 1: Key Aspects of the Diazotization-Reduction Synthesis of this compound

| Step | Reagents | Conditions | Key Considerations |

| Diazotization | 1-Naphthylamine, Sodium Nitrite, Hydrochloric Acid | 0°C | Low temperature is crucial for the stability of the diazonium salt. google.comvulcanchem.com |

| Reduction | Diazonium Salt, Tin(II) Chloride | - | Other reducing agents can be used, but may have environmental drawbacks. google.comvulcanchem.com |

Direct One-Step Synthetic Strategies from Naphthol Precursors

To circumvent the issues associated with the diazotization-reduction pathway, direct one-step synthetic methods have been developed, primarily using 1-naphthol (B170400) as the starting material. google.com This approach involves the reaction of 1-naphthol with hydrazine (B178648) hydrate (B1144303). google.com The reaction can be performed under normal pressure at temperatures between 120-150°C for 24-48 hours, or under pressure (0.2-1.5 MPa) at 150-180°C for a shorter duration of 8-15 hours. google.com

This one-step method is considered more advantageous as it utilizes readily available raw materials and can achieve high yields, with some reports claiming up to 90%. google.com It also avoids the use of the highly carcinogenic 1-naphthylamine. google.com The reaction is typically carried out in the presence of an inert gas, and the concentration of the hydrazine hydrate solution can influence the reaction's efficiency. google.com Although the substitution at the α-position of naphthol is generally more difficult than at the β-position, this method has been successfully applied for the synthesis of this compound. google.com

Table 2: Comparison of One-Step Synthesis Conditions for this compound from 1-Naphthol

| Condition | Temperature | Duration | Yield | Reference |

| Atmospheric Pressure | 140-150°C | 48 hours | 90% | google.com |

| Pressurized | 150-180°C | 10 hours | 88% | google.com |

| With Ammonium Chloride | 130-140°C | 40 hours | 61% | google.com |

Mechanistic Investigations of this compound Synthesis

The mechanism for the classical diazotization of a primary aromatic amine involves the formation of a diazonium salt through a reaction with a diazotizing agent, which is typically generated in situ from sodium nitrite and a strong acid. The process is a series of proton transfers. The subsequent reduction of the diazonium salt by a reducing agent like tin(II) chloride proceeds to form the hydrazine derivative.

In the direct synthesis from 1-naphthol and hydrazine hydrate, the reaction likely proceeds through a nucleophilic aromatic substitution mechanism. While detailed mechanistic studies specifically for this compound are not extensively available in the provided context, similar reactions, such as the Bucherer reaction, provide insight. In those cases, the presence of a catalyst like sodium bisulfite can facilitate the amination process. For the direct reaction of 1-naphthol with hydrazine hydrate, the hydrazine acts as the nucleophile, displacing the hydroxyl group on the naphthalene (B1677914) ring. The elevated temperatures and pressures are necessary to overcome the activation energy for this substitution, especially at the less reactive α-position. google.com

Advances in Green Chemistry Approaches for this compound Production

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes, often referred to as "green chemistry". encyclopedia.pubjocpr.com Key principles of green chemistry include waste minimization, the use of safer solvents and reagents, and designing energy-efficient processes. jocpr.comacs.org

For the synthesis of this compound, the one-step method using 1-naphthol and hydrazine hydrate can be considered a greener alternative to the traditional diazotization route. google.com This is primarily because it avoids the use of the highly toxic and carcinogenic 1-naphthylamine. google.com Furthermore, some variations of this one-step synthesis are performed without a solvent, where excess hydrazine hydrate acts as both a reagent and the reaction medium, which aligns with the green chemistry principle of using safer solvents or solvent-free systems. rasayanjournal.co.in

Further advancements in green chemistry that could be applicable to this compound synthesis include the use of microwave irradiation or ultrasonication to potentially reduce reaction times and energy consumption. encyclopedia.pub The development of biodegradable and reusable catalysts could also enhance the environmental profile of the synthesis. researchgate.net While specific examples of these advanced green methods for this compound were not detailed in the provided search results, the general trends in green chemistry suggest these are promising areas for future research. encyclopedia.pubjocpr.com

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis of this compound, appropriate purification and isolation techniques are crucial to obtain a product of high purity. google.comvulcanchem.com In the case of the one-step synthesis from 1-naphthol, the product can be isolated by cooling the reaction mixture and precipitating the this compound by pouring the solution into cold water. google.com The resulting solid can then be collected by filtration, washed with water, and dried. google.com

For the product obtained from the diazotization-reduction method, which is often in the form of its hydrochloride salt, purification may involve sequential washing steps. vulcanchem.com This can include washing with cold water, followed by diethyl ether at a low temperature, and then potentially with ether/hexane (B92381) mixtures and pure hexane before drying. vulcanchem.com

Recrystallization is a common and effective method for further purifying the crude product. google.com By dissolving the solid in a suitable solvent and allowing it to slowly crystallize, impurities can be removed, leading to a product with a purity of over 98%. google.com The choice of solvent for recrystallization is critical and is determined by the solubility characteristics of this compound and the impurities present.

Chemical Reactivity and Transformation Mechanisms of 1 Naphthylhydrazine

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones

1-Naphthylhydrazine readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to yield the corresponding 1-naphthylhydrazones. This reaction is a cornerstone of hydrazine (B178648) chemistry, forming a C=N double bond and eliminating a molecule of water. The reactivity of this compound is influenced by the nucleophilicity of the hydrazine group and the steric and electronic effects of the naphthalene (B1677914) ring.

The general reaction can be depicted as follows:

C₁₀H₇NHNH₂ (this compound) + R₂C=O (Aldehyde or Ketone) → C₁₀H₇NHN=CR₂ (1-Naphthylhydrazone) + H₂O

This reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen of this compound. researchgate.net

For instance, the reaction of this compound with 4-(2-(4-(diethylamino)phenyl)vinyl)benzaldehyde results in the formation of 4-(2-(4-(diethylamino)phenyl)vinyl)benzaldehyde 1-naphthylphenylhydrazone. ontosight.ai This transformation highlights the utility of this compound in synthesizing complex organic molecules with potential applications in materials science due to their extended π-conjugated systems. ontosight.ai

The formation of hydrazones from hydrazines and carbonyl compounds is a reversible process. The kinetics of the reaction are influenced by several factors, including the pH of the reaction medium, the nature of the carbonyl compound, and the solvent.

pH Dependence: The rate of hydrazone formation is typically maximal at a mildly acidic pH. In highly acidic solutions, the hydrazine is protonated, reducing its nucleophilicity. Conversely, in neutral or basic media, the carbonyl group is less activated towards nucleophilic attack. stackexchange.com

The study of enolate formation provides a useful analogy for understanding kinetic versus thermodynamic control. In asymmetric ketones, deprotonation can lead to either a kinetically favored or a thermodynamically favored enolate. udel.edu Similarly, in hydrazone formation, reaction conditions can be tuned to favor the formation of a specific product. Low temperatures and irreversible conditions tend to favor the kinetic product, which is formed faster due to a lower activation energy. udel.edu Conversely, higher temperatures and reversible conditions allow for equilibration, leading to the predominance of the more stable thermodynamic product. udel.edu

A deeper understanding of the reaction mechanism reveals that the initial nucleophilic attack of the hydrazine on the carbonyl carbon forms a hemiaminal intermediate. uchile.cl The fate of this intermediate, whether it proceeds to the hydrazone or reverts to the starting materials, is crucial. uchile.cl In some cases, particularly with an excess of hydrazine, reduction of the carbonyl to an alcohol can compete with condensation. uchile.cl

The C=N double bond in hydrazones can give rise to geometric isomerism (E/Z isomerism), depending on the substituents on the nitrogen and carbon atoms. Stereochemistry deals with the three-dimensional arrangement of atoms in molecules. uou.ac.inlibretexts.org When a new chiral center is created during a reaction, the product can be a mixture of enantiomers or diastereomers. lumenlearning.comkhanacademy.org

If the carbonyl compound is prochiral, the resulting hydrazone can be chiral. The stereochemical outcome of the reaction depends on the reaction conditions and the presence of any chiral auxiliaries. In the absence of any chiral influence, the reaction of an achiral carbonyl compound with this compound will produce a racemic mixture of enantiomers if a new stereocenter is formed. lumenlearning.com

The study of stereochemistry is crucial as different stereoisomers can exhibit distinct biological activities. uou.ac.in For example, all chiral carbons are stereocenters, but not all stereocenters are chiral carbons. youtube.com

1-Naphthylhydrazones are versatile intermediates that can undergo various subsequent transformations. One of the most significant is the Wolff-Kishner reduction, which converts the carbonyl group of the original aldehyde or ketone into a methylene (B1212753) group (CH₂). stackexchange.comorgoreview.comwikipedia.org This reaction provides a powerful method for the deoxygenation of carbonyl compounds, particularly those sensitive to acidic conditions where the Clemmensen reduction would fail. wikipedia.orgtcichemicals.com

The Wolff-Kishner reduction is typically carried out by heating the hydrazone with a strong base, such as potassium hydroxide (B78521) or sodium ethoxide, in a high-boiling solvent like ethylene (B1197577) glycol. orgoreview.comthermofisher.com

The mechanism of the Wolff-Kishner reduction involves the following key steps:

Hydrazone Formation: The initial step is the in-situ formation of the 1-naphthylhydrazone from the corresponding carbonyl compound and hydrazine (or in this case, this compound). stackexchange.comwikipedia.org

Deprotonation: The strong base deprotonates the terminal nitrogen of the hydrazone, forming a hydrazone anion. orgoreview.comwikipedia.org

Tautomerization: This anion undergoes tautomerization, shifting the double bond to form a diimide anion. wikipedia.org

Protonation: The carbon atom is protonated by the solvent. orgoreview.com

Second Deprotonation and Nitrogen Elimination: A second deprotonation at the nitrogen, facilitated by the high temperature, leads to the collapse of the intermediate with the evolution of nitrogen gas (N₂), a thermodynamically favorable process. This results in the formation of a carbanion. orgoreview.comwikipedia.org

Final Protonation: The carbanion is protonated by a water molecule (formed during the initial condensation) to yield the final alkane product. orgoreview.com

Modifications to the classical Wolff-Kishner reduction, such as the Huang-Minlon modification, involve distilling off the water formed during the reaction to increase the reaction temperature and shorten the reaction time. thermofisher.com

Stereochemical Aspects of Hydrazone Products

Coordination Chemistry of this compound with Transition Metals

Transition metals, characterized by their partially filled d orbitals, readily form coordination compounds with a variety of ligands. libretexts.orglumenlearning.compressbooks.pub this compound, with its nitrogen donor atoms, can act as a ligand, coordinating to transition metal centers to form stable complexes. vulcanchem.com The hydrazine moiety can bind to a metal in several ways, including as a monodentate or a bridging ligand.

The synthesis of metal complexes with this compound often involves the reaction of a suitable metal precursor, such as a metal halide, with this compound in an appropriate solvent. The resulting complexes can exhibit diverse geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the stoichiometry of the reaction. libretexts.orgpressbooks.pub

Ruthenium(II) complexes, in particular, have garnered significant research interest due to their potential applications in catalysis and medicine. mdpi.comeurjchem.comkg.ac.rs The synthesis of Ruthenium(II) complexes with this compound has been successfully achieved.

For example, the reaction of the dimeric ruthenium(II) precursor, [{RuCl₂(η⁶-p-cymene)}₂], with this compound hydrochloride in the presence of a base like lithium hydroxide in 2-propanol yields a binuclear Ru(II)-1-naphthylhydrazine complex. mdpi.com In this complex, the hydrazine moiety acts as a bridging ligand, connecting two ruthenium centers. mdpi.com

The general synthetic approach involves dissolving the ruthenium precursor in a suitable solvent, such as methanol (B129727) or 2-propanol, under an inert atmosphere. mdpi.comkg.ac.rs The this compound ligand and a base are then added, and the mixture is stirred, often overnight, to allow for complex formation. mdpi.comkg.ac.rs

Table 1: Synthesis of a Binuclear Ru(II)-1-Naphthylhydrazine Complex mdpi.com

| Reactants | Solvent | Conditions | Product |

| [{RuCl₂(η⁶-p-cymene)}₂] | 2-Propanol | Room temperature, N₂ atmosphere, stirring | [{RuCl(η⁶-p-cymene)}₂(μ-Cl)(μ-1-N,N′-naphthyl)]Cl |

| This compound hydrochloride | |||

| LiOH·H₂O |

The characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Provides information about the vibrational modes of the ligands and the metal-ligand bonds. mdpi.comkg.ac.rs

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complex in solution, confirming the coordination of the this compound ligand. mdpi.comkg.ac.rs

Elemental Analysis: Determines the elemental composition of the complex, confirming its stoichiometry. mdpi.com

X-ray Crystallography: Provides precise information about the solid-state structure of the complex, including bond lengths and angles. mdpi.comnih.gov

In the characterized binuclear Ru(II)-1-naphthylhydrazine complex, [{RuCl(η⁶-p-cymene)}₂(μ-Cl)(μ-1-N,N′-naphthyl)]⁺, the two ruthenium atoms are bridged by both the this compound ligand and a chloride ion. mdpi.com Each ruthenium atom is also coordinated to a p-cymene (B1678584) ligand and a terminal chloride ligand, resulting in a half-sandwich "piano-stool" geometry. mdpi.commdpi.com The Ru-N bond lengths in such complexes are comparable to those found in similar ruthenium-hydrazine systems. mdpi.com

Table 2: Selected Bond Distances (Å) in a Binuclear Ru(II)-1-Naphthylhydrazine Complex mdpi.com

| Bond | Bond Length (Å) |

| Ru–C | 2.161(3) - 2.216(3) |

| Ru–Cl | 2.4063(7) - 2.4287(7) |

These Ru(II)-1-naphthylhydrazine complexes have shown interesting reactivity and potential applications, including acting as radical scavengers. mdpi.comnih.gov

Synthesis of Metal Complexes Featuring this compound Ligands

Other Transition Metal Complexes

Beyond the well-studied first-row transition metals, this compound and its derivatives form complexes with other transition metals, notably ruthenium(II). Ruthenium(II)-arene complexes, in particular, have garnered significant research interest. mdpi.com For instance, binuclear Ru(II) complexes with this compound have been synthesized and characterized. mdpi.com In these structures, the hydrazine moiety often acts as a bridging ligand, connecting two ruthenium centers. mdpi.comresearchgate.net The synthesis of such complexes can be influenced by the reaction conditions, including the solvent and the ratio of reactants, which can dictate the final coordination mode of the hydrazine ligand. researchgate.net

Studies on "piano-stool" Ru(II) complexes with sterically hindered aromatic hydrazines like this compound are expanding the understanding of their coordination chemistry. researchgate.net The stability of the Ru(II) oxidation state is often enhanced by the presence of an arene ligand, while other coordination sites can be occupied by various monodentate or chelate ligands, allowing for functionalization. mdpi.com Research has also explored mononuclear Ru(II)-naphthylhydrazine complexes, which have been analyzed using spectroscopic and quantum-chemical methods to understand their structure and stability. kg.ac.rs

The table below summarizes key details of a synthesized binuclear Ru(II)-1-Naphthylhydrazine complex.

| Complex Feature | Description |

| Metal Centers | Two Ruthenium(II) ions mdpi.com |

| Bridging Ligands | This compound and a chlorido ligand mdpi.com |

| Other Ligands | Two p-cymene molecules and two terminal chlorido ligands mdpi.com |

| Geometry | Pseudo-octahedral around each Ru(II) atom mdpi.com |

| Synthesis Solvents | Methanol or 2-propanol mdpi.com |

Ligand Binding Modes and Coordination Geometries

This compound exhibits versatile coordination behavior, acting as either a monodentate or a bridging ligand. vulcanchem.com As a monodentate ligand, it typically coordinates to a metal center through its terminal nitrogen atom. vulcanchem.com In its bridging mode, the two nitrogen atoms of the hydrazine group can connect to two different metal centers, a common feature in binuclear complexes. mdpi.com The specific coordination mode adopted is highly dependent on reaction conditions such as the stoichiometry of the reactants and the solvent system used. vulcanchem.com

In binuclear ruthenium(II) complexes, this compound has been observed to form a five-membered ring with the two metal ions and a bridging chlorine atom. mdpi.com The geometry around the metal centers in these complexes is often pseudo-octahedral. mdpi.comkg.ac.rs Hydrogen bonding, particularly N-H···Cl interactions, can play a crucial role in stabilizing the bridging mode of the this compound ligand within the crystal structure. mdpi.comvulcanchem.com

In Schiff base complexes derived from this compound, the ligand can act as a bidentate or tridentate chelating agent, coordinating through nitrogen and oxygen atoms. ajol.infoeurjchem.com The geometry of these complexes is often octahedral. eurjchem.com

The coordination geometries of various metal complexes involving this compound or its derivatives are presented in the interactive table below.

| Metal | Ligand System | Coordination Geometry | Binding Mode |

| Ruthenium(II) | This compound, p-cymene, chloride | Pseudo-octahedral mdpi.com | Bridging hydrazine mdpi.com |

| Cobalt(II) | Schiff base of 2-hydroxy-1-naphthaldehyde (B42665) | Octahedral internationalpolicybrief.org | Tridentate (N,N,O) |

| Nickel(II) | Schiff base of 2-hydroxy-1-naphthaldehyde | Octahedral internationalpolicybrief.org | Tridentate (N,N,O) |

| Copper(II) | Schiff base of 2-hydroxy-1-naphthaldehyde | Octahedral internationalpolicybrief.org | Tridentate (N,N,O) |

Electronic Structure and Bonding in Metal-1-Naphthylhydrazine Complexes

The electronic structure and bonding in metal-1-naphthylhydrazine complexes have been investigated using a combination of spectroscopic techniques and theoretical calculations, such as Density Functional Theory (DFT). mdpi.comkg.ac.rs In Ru(II) complexes, the bonding involves significant interactions between the metal d-orbitals and the ligand orbitals.

Natural Bond Orbital (NBO) analysis of a binuclear Ru(II)-1-naphthylhydrazine complex revealed strong stabilization interactions. mdpi.com The donation from the lone pairs of the chlorine ligands to the empty orbitals of ruthenium (LP(Cl)→LP*(Ru)) is a major stabilizing factor. kg.ac.rs The Ru-N bond has been shown to have partial covalent character. nih.gov The bond distances, such as Ru-Cl and Ru-N, are consistent with those observed in similar organometallic complexes. mdpi.comkg.ac.rs For example, in one study, Ru-Cl bond distances were in the range of 2.4063(7) to 2.4287(7) Å, and Ru-N bond lengths were approximately 2.176 Å. mdpi.comkg.ac.rs

The electronic spectra of these complexes often show bands corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the hydrazine group. ajol.info Upon coordination to a metal, these bands may shift, and new charge-transfer bands (ligand-to-metal or metal-to-ligand) can appear. ajol.infonih.gov In some Ru(II) complexes, an intense metal-to-ligand charge transfer (MLCT) band is observed. medjchem.com

Quantum Theory of Atoms in Molecules (QTAIM) analysis has been employed to further understand the nature of the metal-ligand and intramolecular interactions. mdpi.comnih.gov This method provides insights into the electron density and the nature of the chemical bonds, confirming the type and strength of interactions within the complex. mdpi.commdpi.com

Key bonding parameters for a representative Ru(II)-1-Naphthylhydrazine complex are detailed in the table below.

| Bond/Interaction | Analytical Finding |

| Ru-Cl Bond Distance | 2.4063(7) - 2.4287(7) Å mdpi.com |

| Ru-N Bond Distance | ~2.176 Å kg.ac.rs |

| Ru-N Interaction | Partial covalent character nih.gov |

| Stabilization Energy (LP(Cl)→LP(Ru))* | ~350 kJ mol⁻¹ kg.ac.rs |

| Intramolecular H-bonds | N-H···Cl hydrogen bridges stabilize the structure mdpi.com |

Radical Scavenging Activities and Redox Chemistry of this compound Derivatives

This compound and its derivatives, including their metal complexes, have demonstrated notable radical scavenging and antioxidant properties. vulcanchem.com The reactivity towards free radicals is a key aspect of their redox chemistry.

These compounds have shown efficacy against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and highly reactive hydroxyl radicals (HO•). mdpi.comvulcanchem.com The mechanism of DPPH scavenging by a binuclear Ru(II)-1-naphthylhydrazine complex is suggested to involve electron transfer from the naphthylhydrazine moiety. mdpi.com The EC₅₀ value for this complex against DPPH was determined to be 30 μM, which is comparable to standard antioxidants like ascorbic acid and Trolox. mdpi.com Furthermore, its scavenging activity against hydroxyl radicals was found to be similar to that of ascorbic acid. mdpi.com

Schiff base derivatives of this compound also exhibit antioxidant properties. ajol.info However, in some cases, the free ligand showed radical scavenging activity while its metal complexes did not, indicating that the coordination to a metal ion can alter the redox properties of the ligand. ajol.info In general, hydrazine derivatives are recognized for their antioxidant potential. mdpi.com

The term redox reaction refers to a chemical process involving the transfer of electrons, where oxidation is the loss of electrons and reduction is the gain of electrons. rmit.edu.aulumenlearning.com The antioxidant activity of this compound derivatives is a manifestation of their ability to participate in redox reactions by donating electrons to neutralize free radicals. mdpi.com

The table below presents the radical scavenging activity of a binuclear Ru(II)-1-Naphthylhydrazine complex against different radicals.

| Radical Species | Scavenging Performance |

| DPPH• | EC₅₀ value of 30 μM, comparable to standard antioxidants mdpi.com |

| HO• | Scavenging activity of 86.2% for a 0.5 μM solution, comparable to ascorbic acid (85.2%) mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 1 Naphthylhydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for delineating the molecular framework of 1-naphthylhydrazine and its derivatives. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), enabling the confirmation of the naphthalene (B1677914) core, the hydrazine (B178648) moiety, and their connectivity.

¹H NMR Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of this compound hydrochloride reveals characteristic signals corresponding to the aromatic protons of the naphthalene ring system. vulcanchem.com These signals typically appear in the downfield region, generally between δ 7.19 and 7.81 ppm. vulcanchem.com The exact chemical shifts and splitting patterns are dictated by the substitution pattern and the electronic environment of each proton.

In derivatives such as ruthenium(II)-p-cymene complexes of this compound, the ¹H NMR spectra show additional signals. mdpi.com For instance, in a binuclear Ru(II) complex, the isopropyl methyl groups of the p-cymene (B1678584) ligand appear at lower chemical shifts, between 1.05 and 1.34 ppm, while the methyl groups of p-cymene are observed as singlets around 1.88 and 2.15 ppm. mdpi.com The proton of the NH group in a mononuclear Ru(II)-naphthylhydrazine complex has been noted at 5.56 ppm. kg.ac.rs The hydrazine protons themselves exhibit chemical shifts that are sensitive to hydrogen bonding interactions. vulcanchem.com

Detailed ¹H NMR data for a mononuclear Ru(II)-naphthylhydrazine complex is presented below:

| Proton Environment | Experimental Chemical Shift (δ ppm) |

| Isopropyl moiety (doublet) | 1.33 |

| Methyl group (protons) | 2.29 |

| Isopropyl moiety (CH group) | 3.03 |

| NH group | 5.56 |

| Aromatic rings (protons) | 6.9 - 8.1 |

| Data sourced from a study on a mononuclear Ru(II)-naphthylhydrazine complex. kg.ac.rs |

¹³C NMR Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule, confirming the carbon framework of this compound and its derivatives. vulcanchem.com For a binuclear Ru(II)-p-cymene complex of this compound, the ten distinct carbon signals of the naphthyl group are observed in the aromatic region of the spectrum. mdpi.com

The chemical shifts for the naphthyl carbons in this complex are found at δ 147.70, 135.21, 130.69, 129.80, 128.89, 128.35, 127.15, 125.27, 121.40, and 121.16 ppm. The carbons of the p-cymene ligand also show characteristic signals in the spectrum. mdpi.com Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to predict ¹³C NMR chemical shifts, showing good correlation with experimental data. mdpi.com

A summary of the experimental ¹³C NMR chemical shifts for the naphthyl group in a binuclear Ru(II)-p-cymene complex is provided in the table below.

| Carbon Atom | Experimental Chemical Shift (δ ppm) |

| Naphthyl C | 147.70 |

| Naphthyl C | 135.21 |

| Naphthyl C | 130.69 |

| Naphthyl C | 129.80 |

| Naphthyl C | 128.89 |

| Naphthyl C | 128.35 |

| Naphthyl C | 127.15 |

| Naphthyl C | 125.27 |

| Naphthyl C | 121.40 |

| Naphthyl C | 121.16 |

| Data obtained from the analysis of [{RuCl(η⁶-p-cymene)}₂(μ-Cl)(μ-1-N,N′-naphthyl)]Cl in MeOD. mdpi.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of molecules. edinst.com These methods provide insights into the functional groups present in this compound and its derivatives, as well as information about intermolecular interactions like hydrogen bonding. vulcanchem.comedinst.com

The IR spectrum of this compound hydrochloride displays characteristic N-H stretching bands from the hydrazine group. vulcanchem.com In a binuclear Ru(II) complex of this compound, the primary amino group (N-H stretching) gives rise to a doublet in the experimental IR spectrum at 3277 and 3200 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic naphthyl moiety are observed around 3120 and 3034 cm⁻¹. mdpi.com

In a mononuclear Ru(II)-naphthylhydrazine complex, the IR spectrum shows N-H stretching vibrations at 3452 and 3284 cm⁻¹, while a strong band at 1595 cm⁻¹ is attributed to amine deformation vibrations. kg.ac.rs The C-N stretching vibration is observed at 1296 cm⁻¹. kg.ac.rs Aromatic C-H vibrations appear at 3051 cm⁻¹, and a band at 665 cm⁻¹ is associated with the Ru-Cl vibration. kg.ac.rs

Raman spectroscopy provides complementary information. For biological macromolecules, Raman bands, which arise from molecular vibrations of backbone and side chains, appear between 200 cm⁻¹ and 3000 cm⁻¹. nih.gov While specific Raman data for this compound was not found in the provided search results, the technique is valuable for determining the conformation of such molecules. nih.gov

Key experimental IR absorption bands for a binuclear Ru(II)-1-naphthylhydrazine complex are tabulated below:

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) |

| N-H stretching (primary amino) | 3277, 3200 |

| C-H stretching (aromatic) | 3120, 3034 |

| C-H stretching (sp³ C-H) | 2956, 2916 |

| Data from the experimental IR spectrum of [{RuCl(η⁶-p-cymene)}₂(μ-Cl)(μ-1-N,N′-naphthyl)]Cl. mdpi.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method has been successfully applied to derivatives of this compound to elucidate their precise molecular geometry, bond lengths, bond angles, and intermolecular interactions. nih.gov

Crystal Data and Structure Refinement

The crystal structure of a binuclear ruthenium(II) complex containing a bridging this compound ligand, specifically [{RuCl(η⁶-p-cymene)}₂(μ-Cl)(μ-1-N,N′-naphthyl)]PF₆·2MeOH, has been determined by single-crystal X-ray diffraction. nih.gov The study confirmed the composition and provided detailed crystallographic parameters. mdpi.com

The refinement of the crystal structure provides precise data on the unit cell dimensions, space group, and atomic coordinates, which are crucial for a complete structural description. The crystallographic data for this complex confirms its binuclear nature with the this compound acting as a bridging ligand between the two ruthenium centers. mdpi.com

A summary of the crystal data and structure refinement details for this complex is presented below.

| Parameter | Value |

| Compound | [{RuCl(η⁶-p-cymene)}₂(μ-Cl)(μ-1-N,N′-naphthyl)]PF₆·2MeOH |

| Chemical Formula | C₃₂H₄₄ClF₆N₂PRu₂ |

| Formula Weight | 894.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.356(3) |

| b (Å) | 13.088(3) |

| c (Å) | 19.102(4) |

| α (°) | 90 |

| β (°) | 104.97(3) |

| γ (°) | 90 |

| Volume (ų) | 3709.2(13) |

| Z | 4 |

| Data sourced from the crystallographic study of 2·2MeOH. mdpi.comnih.gov |

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The stability and packing of molecules in a crystal are governed by a network of intermolecular interactions. chemrxiv.orgrsc.org In the crystal structure of the aforementioned binuclear Ru(II) complex, hydrogen bonding plays a significant role. mdpi.com Intramolecular hydrogen bonds are observed between the amino group of the hydrazine ligand and the chlorido ligands. mdpi.com Furthermore, intermolecular hydrogen bonds exist between the complex and the methanol (B129727) solvent molecules, highlighting the solvent's role in stabilizing the crystal lattice. mdpi.com

In a different study on a derivative of naphthol, Hirshfeld surface analysis indicated that H···H (32.1%), C···H/H···C (23.1%), Cl···H/H···Cl (15.2%), and O···H/H···O (12.8%) were the most significant contacts contributing to the crystal packing. nih.gov This demonstrates the utility of Hirshfeld analysis in understanding the forces that direct the supramolecular assembly in the solid state.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₀N₂ and a molecular weight of approximately 158.20 g/mol , electron impact (EI) mass spectrometry provides valuable structural information. nih.gov The process involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation of the radical cation typically involves the breaking of covalent bonds, resulting in a pattern of charged fragments that are characteristic of the molecule's structure. uni-saarland.de

The mass spectrum of this compound, as documented in the NIST Mass Spectrometry Data Center, shows a prominent molecular ion peak. nih.gov The most significant peaks in its mass spectrum provide a fingerprint for its identification. The molecular ion (M•+) peak appears at a mass-to-charge ratio (m/z) of 158. The fragmentation pattern includes other key peaks that correspond to the loss of specific neutral fragments from the parent ion. nih.gov

Beyond the analysis of the compound itself, its salt, this compound hydrochloride (NHHC), has been identified as a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). nih.gov Due to its strong ultraviolet absorption and minimal background interference in the low molecular weight region, NHHC is ideal for the sensitive analysis of small molecules, such as glucose and homogentisic acid, even in complex biological samples like serum and urine. nih.gov This application demonstrates a fast and high-throughput method for small molecule analysis in clinical settings. nih.gov

Table 1: Key Mass Spectrometry Fragmentation Data for this compound The following is an interactive data table based on data from the NIST library. nih.gov

| Feature | m/z Value | Description |

| Molecular Ion | 158 | The unfragmented radical cation [C₁₀H₁₀N₂]•+ |

| 2nd Highest Peak | 115 | Represents a major fragment |

| 3rd Highest Peak | 142 | Represents another significant fragment |

Spectrofluorimetric Investigations of Molecular Interactions

Spectrofluorimetry is a powerful technique used to study the binding interactions between molecules, such as a drug or compound and a protein. This method relies on monitoring the changes in the fluorescence properties of a protein, often tryptophan residues, upon interaction with a ligand. Such studies can determine binding constants, the number of binding sites, and the thermodynamic parameters of the interaction, providing insight into the binding mechanism.

A notable investigation in this area involves the study of a binuclear Ru(II)-p-cymene complex containing a this compound-derived ligand and its interaction with Bovine Serum Albumin (BSA). nist.gov BSA is frequently used as a model protein due to its structural similarity to Human Serum Albumin (HSA). The binding of the ruthenium complex to BSA was analyzed by spectrofluorimetric titration at different temperatures (30 °C, 33 °C, and 37 °C). nist.gov

The results showed that the complex quenches the intrinsic fluorescence of BSA, indicating a binding interaction. The analysis revealed a 1:1 binding ratio, meaning one molecule of the complex binds to one molecule of BSA. nist.gov The binding constants (K) were found to increase with temperature, suggesting strong binding to the protein. nist.gov Thermodynamic analysis was performed using the Van't Hoff equation to determine the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The positive values for both ΔH and ΔS indicate that hydrophobic forces are the primary drivers of the binding interaction between the Ru(II)-1-Naphthylhydrazine complex and BSA. nist.gov The negative ΔG values at all tested temperatures confirm that the binding process is spontaneous. nist.gov

Table 2: Binding and Thermodynamic Parameters for the Interaction of a Ru(II)-1-Naphthylhydrazine Complex with BSA The following is an interactive data table. The data is from a spectrofluorimetric study of a binuclear Ru(II) complex with a this compound ligand. nist.gov

| Parameter | 30 °C (303.15 K) | 33 °C (306.15 K) | 37 °C (310.15 K) |

| Binding Constant (K) [M⁻¹] | 9.90 x 10⁴ | 2.03 x 10⁵ | 5.37 x 10⁵ |

| Gibbs Free Energy (ΔG) [kJ mol⁻¹] | -29 | -31 | -34 |

| Enthalpy (ΔH) [kJ mol⁻¹] | \multicolumn{3}{c | }{189} | |

| Entropy (ΔS) [J mol⁻¹ K⁻¹] | \multicolumn{3}{c | }{719} |

Computational Chemistry and Theoretical Modeling of 1 Naphthylhydrazine Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure.mdpi.comnih.govkg.ac.rsresearchgate.net

Density Functional Theory (DFT) is a prominent computational method used to determine the optimized geometry and electronic structure of molecular systems. mdpi.comnih.govkg.ac.rs In studies involving 1-naphthylhydrazine and its complexes, DFT calculations are instrumental in predicting molecular geometries, which can then be compared with experimental data from techniques like X-ray crystallography. mdpi.comnih.gov For instance, in a study of a binuclear Ru(II)-1-naphthylhydrazine complex, the structure was optimized using DFT, and the theoretical parameters were found to be in good agreement with the experimental crystal structure. mdpi.com The optimization process involves finding a stable structure corresponding to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis. kg.ac.rs

These calculations also elucidate the electronic properties, such as the distribution of electron density and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity and spectroscopic behavior. medjchem.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org For systems containing this compound, a common approach involves using a combination of basis sets. For example, the B3LYP functional with the 6-31+G(d,p) basis set for lighter atoms like hydrogen, carbon, nitrogen, and chlorine, and the LanL2DZ basis set for heavier atoms like ruthenium, has been successfully employed. mdpi.comnih.govkg.ac.rs

The selection is often guided by the need to balance computational cost with accuracy. Larger basis sets, such as 6-311++G(d,p), and different functionals, like PBE0, may be used to investigate specific properties, such as NMR chemical shifts, to achieve better agreement with experimental data. mdpi.commdpi.com The choice is critical as different functionals may be more suitable for describing particular types of interactions, such as non-covalent interactions. researchgate.net

A crucial step in computational chemistry is the validation of the theoretical models by comparing the calculated results with experimental data. For this compound systems, this often involves comparing optimized bond lengths and angles with those determined by single-crystal X-ray crystallography. mdpi.comkg.ac.rs For example, in a study of a binuclear Ru(II)-1-naphthylhydrazine complex, the calculated Ru-N bond lengths were found to be slightly longer than the experimental values, which is an expected consequence of the theoretical calculations being performed on an isolated molecule in a vacuum, whereas the experimental structure is influenced by crystal packing forces. mdpi.com

Furthermore, the reproduction of experimental spectroscopic data, such as IR and NMR spectra, serves as additional validation for the chosen level of theory. mdpi.comnih.gov A high correlation between theoretical and experimental spectra indicates that the computational model provides a reliable description of the molecule's structure and electronic environment. mdpi.commdpi.com

Basis Set and Functional Selection in DFT Calculations

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions.mdpi.comkg.ac.rsmdpi.comfaccts.de

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular delocalization and hyperconjugative interactions within a molecule. mdpi.comkg.ac.rsfaccts.de It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and anti-bonding orbitals. faccts.de For this compound and its derivatives, NBO analysis quantifies the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. mdpi.comkg.ac.rs

Table of NBO Analysis Data for a Binuclear Ru(II)-1-Naphthylhydrazine Complex mdpi.com

| Donor NBO | Acceptor NBO | Stabilization Energy (kJ/mol) |

|---|---|---|

| π(C−C) | π(C−C) | 30.6 - 33.3 |

| LP(N) | π(C−C) | 51.5 |

| LP(N) | σ*(N−C) | 22.3 |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Chemical Bonding.mdpi.comwikipedia.orgamercrystalassn.org

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of chemical bonds and atomic properties based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org In this framework, a chemical bond is associated with a bond critical point (BCP) and a bond path connecting two nuclei. mdpi.comwiley-vch.de

For a binuclear Ru(II)-1-naphthylhydrazine complex, QTAIM analysis has been used to characterize the nature and strength of the various chemical bonds. mdpi.com The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs provide insight into the type of interaction. For example, high ρ and negative ∇²ρ values are characteristic of covalent bonds, such as the C=C bonds within the naphthyl moiety. mdpi.com Conversely, interactions between the ruthenium atom and the carbon atoms of the p-cymene (B1678584) ring are classified as open-shell interactions, with lower electron density and positive Laplacian values. mdpi.com

Table of QTAIM Parameters for Selected Bonds in a Binuclear Ru(II)-1-Naphthylhydrazine Complex mdpi.com

| Bond | Electron Density (ρ) (au) | Laplacian of Electron Density (∇²ρ) (au) |

|---|---|---|

| C=C (naphthyl) | ~0.3 | -0.75 to -0.88 |

| C-C (single) | ~0.25 | -0.60 to -0.63 |

| C-N | 0.27 | -0.79 |

| N-N | 0.29 | - |

| Ru-C (p-cymene) | 0.07 | 0.21 |

Molecular Docking Simulations for Ligand-Biomolecule Interactions (e.g., Protein Binding).mdpi.comresearchgate.netx-mol.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. mdpi.comresearchgate.net This method is valuable for understanding the potential biological activity of compounds like this compound derivatives.

In a study of a binuclear Ru(II)-1-naphthylhydrazine complex, molecular docking was used to investigate its binding to bovine serum albumin (BSA). mdpi.com The results complemented experimental spectrofluorimetric data and provided insights into the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. mdpi.comresearchgate.net The calculated binding energy from the docking study was found to be in close agreement with the experimental value, supporting the predicted binding mode. mdpi.com

Prediction of Spectroscopic Parameters (e.g., Theoretical IR and NMR Spectra).mdpi.comkg.ac.rsorgchemboulder.comq-chem.com

Computational methods can predict spectroscopic parameters, such as vibrational frequencies (IR) and chemical shifts (NMR), which are invaluable for interpreting experimental spectra. mdpi.comkg.ac.rsorgchemboulder.comq-chem.com

Theoretical IR spectra are often calculated using DFT, and the predicted wavenumbers are typically scaled by a factor to account for systematic overestimation. mdpi.com A good correspondence between the theoretical and experimental IR spectra helps to confirm the structural assignments of vibrational modes. mdpi.comkg.ac.rs For a Ru(II)-1-naphthylhydrazine complex, the calculated N-H stretching vibrations were found at slightly different wavenumbers compared to the experimental spectrum, a difference attributed to intermolecular interactions in the solid state that are not present in the gas-phase calculation. mdpi.com

Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com The comparison between calculated and experimental ¹H and ¹³C NMR chemical shifts can provide a high level of confidence in the proposed structure. mdpi.comkg.ac.rs A high correlation coefficient and a low mean absolute error (MAE) between the theoretical and experimental values indicate a successful prediction. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

High-level ab initio calculations (CASPT2//CASSCF) on 1-aminonaphthalene have been performed to elucidate its photophysics. nih.govacs.org These studies provide a robust theoretical framework for understanding the electronic transitions that are also expected to be central to the photochemistry of this compound. The primary difference between these two molecules is the substitution of a hydrogen atom in the amino group of 1-aminonaphthalene with an NH₂ group to form this compound. This substitution is expected to introduce perturbations to the electronic structure, but the fundamental nature of the low-energy electronic transitions is likely to be similar.

Theoretical predictions for 1-aminonaphthalene identify the ¹L_b and ¹L_a states as the lowest singlet electronic excitations. nih.govacs.org The calculated adiabatic transition from the ground state (S₀) to the ¹L_b state is found at approximately 3.50 eV, while the transition to the ¹L_a state is at a slightly higher energy of 3.69 eV. nih.gov A crucial finding from these theoretical studies is that the oscillator strength for the S₀ → ¹L_b transition is exceptionally small. nih.govacs.org This suggests that the direct excitation to the ¹L_b state is a low-probability event. Consequently, the ¹L_a state is considered the primary player in the photophysics of 1-aminonaphthalene following photoexcitation. nih.govacs.org

The major electronic transitions are typically characterized by the promotion of an electron from a high-lying occupied molecular orbital to a low-lying unoccupied molecular orbital. For aromatic systems like this compound, these are expected to be transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby frontier orbitals. The nature of these transitions is generally of π → π* character, localized on the naphthalene (B1677914) ring system. The hydrazine (B178648) moiety, being an electron-donating group, is expected to influence the energies of these frontier orbitals, likely raising the energy of the HOMO and potentially altering the ordering and energy gap of the excited states compared to unsubstituted naphthalene.

Although a direct surface crossing between the ¹L_a and the lower-lying ¹L_b states is predicted by calculations for 1-aminonaphthalene, experimental time-resolved measurements have not shown a clear dynamical signature of this event. nih.gov The relaxation dynamics from the ¹L_a excited state involve several competing channels, including fluorescence (radiative decay), intersystem crossing to the triplet manifold, and internal conversion back to the ground state. nih.gov For 1-aminonaphthalene, the internal conversion from the ¹L_a state to the ground state is thought to be facilitated by a conical intersection located about 0.7 eV above the ¹L_a minimum energy geometry. nih.gov

The following table summarizes the key theoretical findings for the lowest electronic transitions of 1-aminonaphthalene, which serve as a valuable model for understanding the electronic behavior of this compound.

Interactive Data Table: Calculated Electronic Transitions for 1-Aminonaphthalene

| Excited State | Transition Energy (eV) | Oscillator Strength | Primary Character |

| ¹L_b | 3.50 | Very Small | π → π |

| ¹L_a | 3.69 | Significant | π → π |

Applications and Functionalization of 1 Naphthylhydrazine in Diverse Scientific Fields

Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

1-Naphthylhydrazine serves as a crucial building block for constructing pharmaceutical scaffolds and as an intermediate in the synthesis of medicinal compounds. vulcanchem.comguidechem.com The hydrazine (B178648) group, attached to the naphthalene (B1677914) ring system, provides a reactive site for creating more complex molecular architectures with potential therapeutic value. vulcanchem.comontosight.ai

Research has indicated that derivatives of this compound are explored for their potential biological activities. For instance, some studies have investigated related hydrazine compounds for their anticancer properties, showing activity against specific cancer cell lines like prostate (PC-3) and colon (HT-29) cancer cells. vulcanchem.com Additionally, the synthesis of hydantoin (B18101) derivatives using this compound hydrochloride has been explored for potential applications in treating complications of diabetes and circulatory diseases. google.com The compound is a key starting material for creating heterocyclic structures, many of which form the core of various pharmacologically active molecules. vulcanchem.comgoogle.com

Table 1: Examples of Pharmaceutical Scaffolds Synthesized from this compound

| Scaffold/Derivative Class | Starting Material | Therapeutic Area of Interest | Reference(s) |

| Hydantoin Derivatives | This compound hydrochloride | Diabetes complications, Circulatory diseases | google.com |

| General Pharmaceutical Scaffolds | This compound | Anticancer, Antimicrobial | vulcanchem.comguidechem.com |

Development of this compound-Based Dyes and Pigments

This compound is a well-established precursor in the manufacturing of dyes and pigments. google.comontosight.ai Its primary role is in the synthesis of azo dyes, which are characterized by the presence of an azo group (-N=N-) connecting aromatic rings. guidechem.com The synthesis typically involves a diazotization-reduction pathway to prepare the hydrazine, which is then used in coupling reactions. vulcanchem.com

The naphthalene ring system within the this compound structure acts as a chromophore, a component of a molecule responsible for its color. When functionalized, for example, through reaction with aldehydes or ketones to form hydrazones, the resulting extended conjugation can lead to compounds with interesting optical properties. ontosight.ai These properties make them candidates for use as colorimetric and fluorescent dyes. ontosight.ainih.gov For instance, derivatives have been designed as fluorescent probes for detecting specific analytes, where a change in color or fluorescence intensity indicates a positive result. nih.govresearchgate.netpuchd.ac.in

Utilization in Analytical Chemistry as a Derivatizing Reagent for Aldehydes and Ketones

In analytical chemistry, this compound is employed as a derivatizing reagent, particularly for the analysis of aldehydes and ketones. ontosight.ai These carbonyl compounds often lack a strong chromophore or are not easily ionizable, making them difficult to detect with standard analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS). auroraprosci.comnih.gov

This compound reacts with aldehydes and ketones to form stable hydrazone derivatives. ontosight.aimissouri.edu This reaction offers several analytical advantages:

Enhanced Detectability : The resulting hydrazones are more easily detectable and identifiable. ontosight.ai The introduction of the naphthalene group provides a strong chromophore for UV detection. auroraprosci.com

Improved Separation : The derivatives are amenable to separation via reversed-phase chromatography. nih.gov

Mass Spectrometry Analysis : The derivatization facilitates analysis by techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS), where this compound hydrochloride has been used as a matrix for quantifying small molecules like glucose. uniba.itacs.orgmdpi.com

This method is widely used in environmental analysis to measure levels of aldehydes and ketones in air samples and in metabolomics to identify and quantify carbonyl-containing compounds in biological samples. auroraprosci.comnih.gov

Table 2: Analytical Applications of this compound as a Derivatizing Reagent

| Analyte Class | Analytical Technique | Purpose of Derivatization | Reference(s) |

| Aldehydes and Ketones | HPLC-UV | Introduction of a chromophore for UV detection | ontosight.aiauroraprosci.commissouri.edu |

| Glucose, Homogentisic acid | MALDI-TOF MS | Acts as a matrix and reagent for quantification | uniba.itacs.orgmdpi.comnii.ac.jp |

| Small Molecules/Metabolites | Mass Spectrometry | Facilitates identification and quantification | nih.govuniba.it |

Functionalization for Optoelectronic Materials and Devices

The functionalization of this compound and its derivatives is an area of interest for the development of optoelectronic materials. puchd.ac.in Compounds with extended π-conjugated systems, which can be synthesized from this compound, often exhibit useful optical and electrical properties. ontosight.ai

Derivatives such as hydrazones formed from this compound can possess properties suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.ai The incorporation of the naphthalene moiety can influence the absorption and emission spectra of these materials. ontosight.ai Research into the functionalization of related naphthalene-based structures suggests their potential in creating novel compounds for organic electronics and solar cells. chemicalbull.comgoogle.com For example, diazapentacene derivatives, which have potential applications in organic electronics, have been synthesized using reactions involving related hydrazine compounds. rsc.org The photophysical properties of these complex molecules are key to their function in devices that interact with light. researchgate.net

Precursor for Heterocyclic Compound Synthesis (e.g., Triazoles, Oxadiazoles, Pyridazines)

This compound is a fundamental precursor in the synthesis of a wide variety of heterocyclic compounds. vulcanchem.com The hydrazine functional group is highly reactive and can participate in cyclization reactions with various electrophiles to form stable ring systems.

Common synthetic routes include:

Oxadiazoles : 1,3,4-Oxadiazoles can be synthesized from this compound. For example, the reaction of 4-methoxybenzaldehyde (B44291) with this compound is a step in the synthesis of 2-(4-Methoxyphenyl)-5-(1-naphthyl)-1,3,4-oxadiazole. ontosight.ai Generally, the synthesis of 1,3,4-oxadiazoles involves the reaction of acid hydrazides (which can be derived from hydrazines) with carboxylic acids or their derivatives, followed by cyclodehydration. nih.govmdpi.com

Other Heterocycles : The compound can also serve as a nucleophile in reactions to form other heterocycles like s-tetrazines. While specific examples for triazoles and pyridazines directly from this compound were not detailed in the provided context, the general reactivity of hydrazines makes them suitable precursors for these ring systems through reactions with appropriate dicarbonyl or cyano-containing compounds.

Table 3: Examples of Heterocyclic Synthesis from this compound

| Heterocycle Class | Co-reagent/Reaction Type | Resulting Compound Example | Reference(s) |

| 1,3,4-Oxadiazoles | Reaction with aldehydes/acid derivatives followed by cyclization | 2-(4-Methoxyphenyl)-5-(1-naphthyl)-1,3,4-oxadiazole | ontosight.ainih.gov |

| s-Tetrazines | Cyclization with nitrilimines | Novel s-tetrazine derivatives | |

| Hydrazones (precursors) | Reaction with carbonyl compounds | 2,2,2-trifluoroacetophenone 1-naphthylhydrazone | guidechem.com |

Biological Activity and Mechanistic Insights of 1 Naphthylhydrazine and Its Derivatives/complexes

Antitumor and Anticancer Activity Studies

Derivatives and complexes incorporating the 1-naphthylhydrazine scaffold have demonstrated notable potential as anticancer agents. Researchers have explored their efficacy against various cancer cell lines, investigated the underlying molecular mechanisms, and compared their performance to established chemotherapeutic drugs.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., Prostate, Colon, Breast)

A number of studies have highlighted the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, certain naphthyridine derivatives, which can be synthesized from this compound precursors, have shown significant in vitro activity against prostate (PC-3), colon (HT-29), and cervical (HeLa) cancer cell lines. vulcanchem.comnih.govnih.gov

One study on naphthyridine derivatives reported IC50 values ranging from 0.7 µM to 172.8 µM for HeLa cells, 0.1 µM to 102.9 µM for HL-60 (leukemia) cells, and 2.7 µM to 124.6 µM for PC-3 cells. nih.gov Notably, some of these synthesized compounds were found to be more potent than the established anticancer agent colchicine (B1669291) against all three cell lines. nih.gov Another class of compounds, 1,8-naphthalimides, which can also be derived from naphthalene-based precursors, have exhibited high antitumor activity. nih.gov

Furthermore, a binuclear Ru(II) complex containing a this compound ligand demonstrated activity against prostate and colon cancer cell lines. dntb.gov.ua Similarly, other ruthenium(II)-arene complexes with hydrazine (B178648) derivatives have been tested against breast cancer cell lines such as MDA-MB-468 and BT-474, and prostate cancer cell line PC3. bohrium.com Naphthoquinone-quinolone hybrids have also shown selective cytotoxicity against Luminal and triple-negative breast cancer (TNBC) cells, with potency comparable to doxorubicin (B1662922). mdpi.com

Table 1: In Vitro Cytotoxicity of this compound Derivatives and Related Compounds

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Naphthyridine Derivatives | HeLa (Cervical) | 0.7 - 172.8 µM | nih.gov |

| Naphthyridine Derivatives | HL-60 (Leukemia) | 0.1 - 102.9 µM | nih.gov |

| Naphthyridine Derivatives | PC-3 (Prostate) | 2.7 - 124.6 µM | nih.gov |

| Naphthoquinone-Quinolone Hybrids | MCF-7 (Breast) | Comparable to Doxorubicin | mdpi.com |

| Naphthoquinone-Quinolone Hybrids | MDA-MB-231 (Breast) | Comparable to Doxorubicin | mdpi.com |

| Ru(II)-3-chlorophenylhydrazine Complex | BT-474 (Breast) | Similar to Cisplatin (B142131) | bohrium.com |

Molecular Mechanisms of Antineoplastic Action (e.g., Apoptosis Induction, ROS/RNS Modulation)

The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. For instance, some oxadiazole derivatives, which can be synthesized from this compound, are known to inhibit cancer cell growth by inducing apoptosis. ontosight.ai

Mechanistic studies on 1,8-naphthalimide (B145957) derivatives revealed that their anticancer activity involves the induction of DNA damage and autophagic cell death. nih.gov Specifically, these compounds led to an increase in the expression of γH2AX, a biomarker for DNA double-strand breaks. nih.gov Furthermore, certain anthraquinone (B42736) derivatives have been shown to induce apoptosis through the activation of caspases and to disrupt the balance of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in PC3 cancer cells. dntb.gov.ua These derivatives were also found to trap cells in the G2/M phase of the cell cycle and activate the conversion of LC3A/B-I to LC3A/B-II, indicating a role for autophagy in their mechanism of action. dntb.gov.ua

Comparative Efficacy with Established Chemotherapeutic Agents (e.g., Cisplatin)

In the quest for more effective and less toxic cancer therapies, novel compounds are often benchmarked against existing drugs like cisplatin. A binuclear Ru(II) complex featuring a this compound ligand was found to be less active than cisplatin. mdpi.com However, it has been suggested that the higher tolerance of biological systems to ruthenium could indicate potential for its application in cancer treatment. mdpi.com

In another study, a Ru(II) complex with 3-chlorophenylhydrazine exhibited activity similar to that of cisplatin against the BT-474 breast cancer cell line. bohrium.com In contrast, certain naphthoquinone-quinolone hybrids demonstrated potency comparable to doxorubicin against the MCF-7 breast cancer cell line and showed superior selectivity indices, suggesting lower toxicity towards non-tumor cells. mdpi.com

Antimicrobial Properties (Antibacterial and Antifungal Investigations)

Beyond their anticancer potential, this compound derivatives and their metal complexes have been extensively studied for their antimicrobial activities. ontosight.ai Schiff bases derived from this compound and their metal(II) complexes have shown activity against a range of bacterial and fungal isolates. researchgate.netajol.info

In one study, metal(II) complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde (B42665) and hydrazine monohydrate were active against bacterial isolates such as E. coli, Kleb pneumonia, P. mirabilis, P. aeruginosa, and S. aureus, as well as fungal isolates including C. albicans, F. solani, and A. fumigates. researchgate.net The antimicrobial activity of the metal complexes was found to be enhanced compared to the free ligand. internationalpolicybrief.org Thiazolidinone derivatives containing a nitronaphthylamine substituent have also demonstrated both antibacterial and antifungal properties. nih.gov Some of these new compounds showed antibacterial activity against S. aureus and B. subtilis that was comparable to aminopenicillins. nih.gov

Table 2: Antimicrobial Activity of this compound Derivatives and Complexes

| Compound/Derivative | Test Organism | Activity | Reference |

|---|---|---|---|

| Metal(II) Schiff Base Complexes | E. coli, K. pneumoniae, P. mirabilis, P. aeruginosa, S. aureus | Active | researchgate.netajol.info |

| Metal(II) Schiff Base Complexes | C. albicans, F. solani, A. fumigates | Active | researchgate.netajol.info |

| Thiazolidinone Derivatives | S. aureus, B. subtilis | Similar to aminopenicillins | nih.gov |

| Thiazolidinone Derivatives | K. pneumoniae, E. coli | Low activity | nih.gov |

| Anthracenylpyrazolines | E. coli | Active | scielo.br |

| Anthracenylpyrazolines | C. albicans | Active | scielo.br |

Antioxidant and Radical Scavenging Capabilities in Biological Systems

Several derivatives of this compound have been identified as potent antioxidants and radical scavengers. These properties are often attributed to the presence of phenolic hydroxyl groups or other structural features that can donate a hydrogen atom to free radicals. ajol.info

Research has shown that this compound hydrochloride and related compounds exhibit significant scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl (HO•) radicals. dntb.gov.uamdpi.com A binuclear Ru(II)-1-naphthylhydrazine complex was also evaluated for its radical scavenging activity. mdpi.com Pyrazole derivatives incorporating a naphthalene (B1677914) moiety have demonstrated excellent radical scavenging activity in DPPH, nitric oxide (NO), and superoxide (B77818) radical scavenging assays, with some compounds showing activity comparable to ascorbic acid. nih.gov Similarly, a hydrazone derivative was found to have excellent antioxidant activity in both ABTS and DPPH assays. mdpi.com

Studies on Biomolecule Interactions (e.g., Protein Binding Affinity and Dynamics with Bovine Serum Albumin)

Understanding the interaction of potential drug candidates with serum albumins is crucial for predicting their pharmacokinetic properties. Bovine Serum Albumin (BSA) is often used as a model protein for such studies due to its structural similarity to Human Serum Albumin (HSA). mdpi.comnih.gov

The binding of a binuclear Ru(II)-1-naphthylhydrazine complex to BSA has been investigated using spectrofluorimetric titration and molecular docking. dntb.gov.uamdpi.com These studies revealed a spontaneous binding process with a change in Gibbs free energy of binding in the range of -29 to -34 kJ mol⁻¹. mdpi.com The positive changes in enthalpy (189 kJ mol⁻¹) and entropy (719 J mol⁻¹ K⁻¹) for this complex suggest that hydrophobic interactions play a major role in the binding process. mdpi.com

Molecular docking simulations have been employed to elucidate the binding mechanism of these complexes with BSA, identifying the specific intermolecular interactions involved. bohrium.commdpi.com These studies have shown that Ru(II)-phenylhydrazine complexes can exhibit a higher affinity towards BSA than some established drugs like naproxen (B1676952) and cisplatin. bohrium.com

Environmental Fate and Biotransformation Pathways Relevant to Naphthylhydrazines

Degradation Mechanisms in Environmental Media (e.g., Aqueous Systems)

The degradation of 1-Naphthylhydrazine in aqueous environments can occur through several abiotic pathways, primarily hydrolysis and oxidation. These processes are influenced by environmental factors such as pH, temperature, the presence of oxygen, and the availability of catalysts like metal ions vulcanchem.comencyclopedia.pub.

Hydrazine (B178648) and its derivatives are known to undergo degradation through both hydrolysis and oxidation . In aqueous solutions, the primary mechanism for hydrazine degradation is often a four-electron oxidation to nitrogen gas (N₂) by molecular oxygen. This process can be slow in pure water but is significantly accelerated by the presence of catalysts such as copper (II) ions and phosphate (B84403) ions.

The oxidation of aromatic hydrazines can be a dominant fate process. Studies on various hydrazine derivatives have shown that oxidation can lead to the formation of radical intermediates ecetoc.org. For instance, the oxidation of phenylhydrazine (B124118) is accelerated by alkaline conditions and results in the replacement of the hydrazine group with a hydrogen atom, yielding benzene, alongside the liberation of nitrogen gas . A similar reaction for this compound would be expected to produce naphthalene (B1677914). The general degradation of hydrazine derivatives can also lead to byproducts such as naphthoquinones, which are formed through oxidative processes .

The stability of this compound derivatives in aqueous media can be limited. For example, some derivatives exhibit a half-life of less than 24 hours at a neutral pH of 7.4, highlighting the potential for rapid hydrolytic degradation under certain environmental conditions. The rate and products of these degradation reactions are crucial for determining the environmental persistence and potential toxicity of this compound releases.

Bioremediation Approaches and Microbial Degradation Studies (referencing related naphthylamine degradation)

While specific bioremediation studies on this compound are not extensively documented, research on the microbial degradation of the structurally similar compound 1-naphthylamine (B1663977) provides significant insights into potential biotransformation pathways. The ability of microorganisms to degrade aromatic amines suggests that similar enzymatic systems could be effective for the bioremediation of naphthylhydrazine-contaminated sites biorxiv.orgnih.govnih.gov.

A notable discovery in this area is the isolation of Pseudomonas sp. strain JS3066, a bacterium capable of utilizing 1-naphthylamine as its sole source of carbon and nitrogen for growth biorxiv.orgnih.govresearchgate.net. This strain was enriched from soil at a former naphthylamine manufacturing site, indicating its role in the in-situ degradation of this compound biorxiv.orgnih.gov. The degradation of 1-naphthylamine by this bacterium is a multi-step enzymatic process.